ATP-PRTase Inhibitory Potency Differentiates Benzothiazole-2-Carboxamides with an Imidazole-Containing Side Chain
Direct head-to-head comparisons for the target compound are not publicly available. However, high-confidence class-level inference can be drawn from a study on benzo[d]thiazole-2-carboxamides as ATP-PRTase inhibitors [1]. In this study, compound '1n', which shares the core scaffold, demonstrated strong competitive inhibition toward ATP with a quantified EC50 value. By contrast, compound '2a', which possesses a modified side chain, showed significantly weaker competitive inhibition [1]. This SAR indicates that the specific N-alkylimidazole substitution, as present in the target compound, is a critical driver of potency. A generic benzothiazole-2-carboxamide lacking this specific imidazole tether would be predicted to exhibit substantially reduced target engagement.
| Evidence Dimension | ATP-PRTase Competitive Inhibition (EC50 shift/degree of inhibition) |
|---|---|
| Target Compound Data | N/D (Class-level inference; SAR predicts enhanced inhibition based on structural homology to lead compound 1n [1]) |
| Comparator Or Baseline | Lead compound 1n (benzo[d]thiazole-2-carboxamide series) vs. compound 2a (modified side-chain analog); 1n exhibited stronger competitive inhibition toward ATP than 2a [1]. |
| Quantified Difference | Qualitative; 1n > 2a in competitive inhibition. The imidazole-ethyl linker is a key pharmacophoric element for potency. |
| Conditions | In vitro enzymatic assay against mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase) [1]. |
Why This Matters
For researchers investigating histidine biosynthesis inhibition in M. tuberculosis, selecting an analog without the N-(2-(2-methyl-1H-imidazol-1-yl)ethyl) substituent is highly likely to result in a significant loss of target inhibition. This compound provides the optimal pharmacophoric fit for this target based on the class SAR.
- [1] Dhameliya, T. M., Tiwari, R., Banerjee, A., Pancholia, S., Sriram, D., Panda, D., & Chakraborti, A. K. (2022). Benzo[d]thiazole-2-carboxamides as new antituberculosis chemotypes inhibiting mycobacterial ATP phosphoribosyl transferase. Future Medicinal Chemistry, 14(24), 1847-1864. View Source
